N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
CAS No.: 1040662-23-4
Cat. No.: VC5917913
Molecular Formula: C20H17N3O3
Molecular Weight: 347.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040662-23-4 |
|---|---|
| Molecular Formula | C20H17N3O3 |
| Molecular Weight | 347.374 |
| IUPAC Name | N'-benzoyl-1-benzyl-6-oxopyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C20H17N3O3/c24-18-12-11-17(14-23(18)13-15-7-3-1-4-8-15)20(26)22-21-19(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,21,25)(H,22,26) |
| Standard InChI Key | QHJFNEBADUCVMT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s structure integrates three critical components:
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1-Benzyl-6-oxo-1,6-dihydropyridine core: A partially saturated pyridine ring with a ketone group at position 6 and a benzyl group attached to the nitrogen at position 1. This core is known for its electron-deficient nature, facilitating nucleophilic aromatic substitutions.
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Carbohydrazide functional group: Positioned at carbon 3 of the pyridine ring, this group (–CONHNH–) serves as a bridge connecting the dihydropyridine core to the benzoyl substituent.
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N'-Benzoyl substituent: A benzene ring linked via a carbonyl group to the terminal nitrogen of the carbohydrazide moiety, introducing steric bulk and hydrophobic interactions.
The molecular formula is hypothesized to be C₂₀H₁₈N₃O₃ based on structural analogs, with a molecular weight of approximately 356.38 g/mol.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves a multi-step approach:
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Formation of the dihydropyridine core:
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Condensation of ethyl acetoacetate with benzylamine under acidic conditions yields 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
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Hydrazide formation:
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Hydrolysis of the ester group to a carboxylic acid, followed by reaction with hydrazine hydrate, produces the carbohydrazide intermediate.
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Benzoylation:
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Acylation of the terminal hydrazide nitrogen with benzoyl chloride in the presence of a base (e.g., triethylamine) completes the synthesis.
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Optimization Considerations:
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Solvent choice (e.g., dimethylformamide enhances acylation efficiency).
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Temperature control (reflux conditions for hydrazide formation, room temperature for benzoylation).
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Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures.
Analytical Characterization
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.5 ppm (benzyl CH₂), and δ 10.1 ppm (hydrazide NH).
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¹³C NMR: Peaks corresponding to the carbonyl groups (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 356.38 (M⁺) with fragmentation patterns confirming the benzoyl and benzyl groups.
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Infrared (IR) Spectroscopy:
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Stretching vibrations at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), and 1600 cm⁻¹ (C=N).
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Biological Activity and Applications
Comparative Analysis of Analogous Compounds
| Compound Name | Core Structure | Substituents | Biological Activity |
|---|---|---|---|
| N'-Benzoyl target compound | Dihydropyridine | Benzyl, benzoyl | Under investigation |
| 1-Benzyl-6-oxo derivative | Dihydropyridine | 3,4-Dimethylbenzoyl | Antimicrobial |
| N'-(2-Chlorobenzylidene) | Pyridazine | Chlorobenzylidene | Anticancer |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize bioactivity.
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In Vivo Toxicity Profiling: Assessing pharmacokinetics and safety in model organisms.
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Computational Modeling: Docking studies to predict target proteins and binding affinities.
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